Memogain
CAS No.: 224169-27-1
Cat. No.: VC0534954
Molecular Formula: C24H25NO4
Molecular Weight: 391.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 224169-27-1 |
---|---|
Molecular Formula | C24H25NO4 |
Molecular Weight | 391.5 g/mol |
IUPAC Name | [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate |
Standard InChI | InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1 |
Standard InChI Key | JKVNJTYHRABHIY-WXVUKLJWSA-N |
Isomeric SMILES | CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 |
SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 |
Canonical SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 |
Appearance | Solid powder |
Introduction
Chemical Properties and Mechanism of Action
Chemical Structure and Properties
Memogain is a prodrug derivative of galantamine, a natural compound with established efficacy in Alzheimer's disease treatment. The chemical modification of galantamine to create Memogain enhances its lipophilicity, facilitating improved blood-brain barrier penetration while maintaining the core pharmacological properties of the parent compound. This modification has resulted in a new chemical entity (NCE) with distinct pharmacokinetic and pharmacodynamic profiles .
Mechanism of Action
Memogain targets two primary mechanisms relevant to Alzheimer's disease pathophysiology:
-
Acetylcholinesterase inhibition: After crossing the blood-brain barrier, Memogain is enzymatically converted to galantamine, which then inhibits acetylcholinesterase, increasing acetylcholine levels in synaptic clefts .
-
Allosteric modulation of nicotinic receptors: A distinguishing feature of galantamine released from Memogain is its ability to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors . This action has been linked to multiple beneficial effects, including cognitive enhancement, neuroprotection, and stimulation of hippocampal cell proliferation .
This dual mechanism provides Memogain with potential advantages over other cholinesterase inhibitors that lack the allosteric nicotinic receptor modulation component.
Preclinical Studies
Neurogenesis Effects in Rodent Models
Preclinical research has demonstrated Memogain's ability to reverse deficits in hippocampal neurogenesis associated with cholinergic depletion. In a rodent model using 192IgG saporin (SAP) to induce selective basal forebrain cholinergic cell loss similar to that observed in Alzheimer's disease, Memogain treatment effectively countered the reduction in BrdU+ and PCNA+ cells in both the dentate gyrus and CA1 region of the hippocampus . This finding is particularly significant as loss of basal forebrain cholinergic innervation and subsequent alterations in hippocampal neurogenesis are early hallmarks of Alzheimer's disease strongly correlated with cognitive status .
Effects on Amyloid Plaque Deposition
A study utilizing 5X Familial Alzheimer's Disease mouse models demonstrated that nasal application of Memogain effectively slowed down amyloid plaque deposition and ameliorated behavioral deficits . This suggests potential disease-modifying effects beyond symptomatic relief, which could represent a significant advancement in Alzheimer's treatment if confirmed in human studies.
Clinical Trials
Phase 1a Clinical Trial Design and Population
The first-in-human Phase 1a clinical trial of Memogain evaluated safety, tolerability, pharmacokinetics, and pharmacodynamic effects in healthy male volunteers. The study used a single ascending dose design with intranasal administration .
Table 4.1: Phase 1a Clinical Trial Population and Dosing
Population Group | Number of Subjects | Age Range | Memogain Dosage Levels |
---|---|---|---|
Young Males | 16 | 18-65 years | 5.5 mg and 11 mg |
Elderly Males | 42 | >65 years | 22 mg, 33 mg, and 44 mg |
The trial included comparison arms with oral galantamine (16 mg), donepezil (10 mg, elderly subjects only), and matching placebos . This design allowed direct comparison of Memogain with currently approved Alzheimer's medications at their standard therapeutic doses.
Cognitive Enhancement Findings
The Phase 1a trial demonstrated superior cognitive enhancement effects of Memogain compared to both placebo and active comparators (galantamine and donepezil) .
Table 4.2: Cognitive Enhancement Effects in Phase 1a Trial
Test Parameter | Population | Memogain Dose | Effect vs. Placebo | Comparator Effect |
---|---|---|---|---|
Adaptive Tracking | Young Males | 11 mg | +3.47% improvement (95% CI: 0.52-6.42) | No significant improvement with galantamine |
Adaptive Tracking | Elderly Males | 33 mg | +1.79% improvement (95% CI: 0.07-3.52) | No significant improvement with galantamine or donepezil |
Visual Verbal Learning Test (Word Recall) | Elderly Males | 22 mg | +2.67 more words recalled (95% CI: 0.17-5.16) | No significant improvement with galantamine or donepezil |
Visual Verbal Learning Test (Word Recall) | Elderly Males | 44 mg | +2.57 more words recalled (95% CI: -0.05-5.18) | No significant improvement with galantamine or donepezil |
These results demonstrate that Memogain produced measurable cognitive enhancement effects in both young and elderly subjects after a single dose, with improvements in attention/vigilance (adaptive tracking) and episodic memory (word recall) . Notably, these cognitive benefits were more pronounced and consistent than those observed with standard doses of currently approved Alzheimer's medications .
Parameter | Memogain | Oral Galantamine (16 mg) |
---|---|---|
Most Common Adverse Event | Nausea (primarily at highest dose of 44 mg) | Nausea |
Onset of Nausea | Later onset (peaking 4-6 hours post-dose) | Earlier onset (peaking ~2 hours post-dose) |
Clinical Abnormalities | None observed in hematology, blood chemistry, urine analysis, ECG, or vital signs | Standard profile for approved medication |
The delayed onset and reduced incidence of gastrointestinal side effects with Memogain likely reflects its reduced peripheral exposure as a prodrug designed for CNS targeting . This favorable side effect profile potentially eliminates the need for the month-long gradual dosage increase that is standard practice with current Alzheimer's medications, allowing immediate administration of an efficacious dose .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Memogain demonstrated rapid absorption into systemic circulation following intranasal administration. The time to maximum plasma concentration (Tmax) ranged from approximately 15 minutes after the 5.5 mg dose to approximately 45 minutes after the 44 mg dose .
A dose-dependent increase in plasma exposure was observed up to the 33 mg dose. Interestingly, the 44 mg dose resulted in mean exposure comparable to the 33 mg dose, suggesting potential saturation of absorption mechanisms at higher doses .
Brain Penetration and Bioavailability
One of Memogain's most significant advantages is its substantially higher brain concentration compared to orally administered galantamine. Studies indicate that Memogain achieves approximately 10-15 times higher concentration in the brain versus conventional oral galantamine . This enhanced central bioavailability allows for greater CNS activity at lower systemic doses, potentially reducing peripherally-mediated side effects while maintaining or enhancing therapeutic efficacy .
Release Profile
Memogain exhibits a delayed release profile compared to immediate-release oral galantamine. This pharmacokinetic characteristic could facilitate once-daily dosing regimens, potentially improving patient adherence . The extended pharmacodynamic effects observed in cognitive testing support this potential for less frequent dosing.
Comparative Advantages Over Existing Treatments
Efficacy Advantages
Clinical and preclinical data suggest multiple efficacy advantages:
-
Stronger and more consistent cognitive enhancement effects compared to galantamine and donepezil at standard doses .
-
Higher brain concentrations allowing for greater central activity with reduced peripheral exposure .
-
Potential disease-modifying effects through stimulation of hippocampal neurogenesis and reduction of amyloid plaque deposition, as demonstrated in preclinical models .
-
Convenient administration route (intranasal) that may improve drug delivery and patient compliance .
Current Development Status
As of April 2024, Benzgalantamine (Memogain) is in the pre-registration phase for Alzheimer's disease treatment, being developed by AlphaCognition . According to industry analysis, pre-registration drugs for Alzheimer's disease have approximately a 50% phase transition success rate for progressing to marketed status .
The compound is being developed for administration through multiple routes, including intranasal, oral, and sublingual tablet formulations . This diverse approach to drug delivery may provide flexibility in clinical application and patient-specific treatment approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume